(3S)-1,3-Dimethyl-2,5-pyrrolidinedione
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3S)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
NIXKACOKLPRDMY-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N(C1=O)C |
Canonical SMILES |
CC1CC(=O)N(C1=O)C |
Origin of Product |
United States |
Contextualization Within Pyrrolidinedione Chemistry
The pyrrolidinedione ring system is a core structural motif found in a multitude of biologically active compounds and serves as a versatile scaffold in synthetic organic chemistry. researchgate.netnih.gov This five-membered heterocyclic ring containing two carbonyl groups is a derivative of pyrrolidine (B122466), a saturated scaffold whose non-planarity and sp³-hybridization allow for efficient exploration of three-dimensional pharmacophore space. researchgate.net Pyrrolidinedione derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov For instance, natural products like moiramide B and andrimid, which feature a pyrrolidinedione core, are known to target bacterial fatty acid biosynthesis, representing a novel class of antibiotics. nih.gov
(3S)-1,3-Dimethyl-2,5-pyrrolidinedione is a specific, synthetically accessible member of this broad family. It is structurally derived from succinimide (B58015) (pyrrolidine-2,5-dione), with methyl groups substituting the nitrogen atom and the third carbon atom of the ring. The parent compound, 1,3-Dimethyl-2,5-pyrrolidinedione, possesses fundamental chemical properties that make its derivatives objects of scientific inquiry.
Table 1: Physicochemical Properties of 1,3-Dimethylpyrrolidine-2,5-dione
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| XLogP3-AA | -0.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| IUPAC Name | 1,3-dimethylpyrrolidine-2,5-dione |
Data sourced from PubChem CID 85866. nih.gov
The study of simpler, well-defined derivatives like this compound provides fundamental insights into the structure-activity relationships that govern the function of more complex molecules within this chemical class.
Stereochemical Importance of the 3s Enantiomer in Research
Chirality, or the "handedness" of molecules, is a paramount concept in chemistry and biology. nih.gov The biological activity of a compound is critically dependent on its three-dimensional structure, as molecular recognition by enzymes and receptors is highly stereospecific. researchgate.netnih.gov A molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different, and sometimes opposing, pharmacological or toxicological profiles. nih.gov
The designation "(3S)" in (3S)-1,3-Dimethyl-2,5-pyrrolidinedione specifies the absolute configuration at the chiral center, the carbon atom at the 3-position. The presence of this single, well-defined stereocenter makes this enantiomer a valuable tool in stereoselective synthesis. mdpi.com Chiral pyrrolidines are frequently used as building blocks, chiral auxiliaries, or organocatalysts to control the stereochemical outcome of chemical reactions. nih.govmdpi.com The ability to synthesize and utilize optically pure pyrrolidine (B122466) derivatives is crucial for the development of single-enantiomer drugs, which now constitute a majority of new therapeutic agents. nih.govmdpi.com
Research into the (3S) enantiomer is therefore significant for several reasons:
Asymmetric Synthesis: It can serve as a chiral starting material for the synthesis of more complex, enantiomerically pure molecules.
Probing Biological Interactions: It allows for the precise investigation of stereospecific interactions with biological targets, helping to elucidate the mechanism of action for related pyrrolidinedione-based drugs.
Development of Chiral Ligands: The pyrrolidine scaffold is central to many chiral ligands used in asymmetric catalysis. researchgate.net Studying simple derivatives like the (3S) enantiomer can contribute to the rational design of new and more effective catalysts.
The chemical and biological properties of substituted pyrrolidines are fundamentally linked to their relative stereochemistry. beilstein-journals.org Therefore, isolating and studying a single enantiomer like this compound is essential for advancing our understanding and application of this important class of compounds.
Overview of Current Research Landscape and Gaps
Asymmetric Synthesis Approaches
Asymmetric synthesis is the cornerstone for producing enantiomerically pure compounds like this compound. These methods utilize chiral elements to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, and is later removed to yield the enantiomerically enriched product. For the synthesis of this compound, a plausible approach involves the asymmetric alkylation of a succinic acid derivative attached to a chiral auxiliary.
The general process would be:
Attachment of a succinic acid monoester to a chiral auxiliary, such as a derivative of valine or phenylglycinol, to form an amide or ester linkage.
Formation of an enolate from this chiral substrate using a strong base like lithium diisopropylamide (LDA).
The chiral auxiliary sterically hinders one face of the enolate, forcing an incoming electrophile (a methylating agent like methyl iodide) to attack from the less hindered face.
This diastereoselective methylation establishes the desired (S) configuration at the C3 position.
Subsequent removal of the chiral auxiliary and cyclization with methylamine would yield the final product, this compound.
| Step | Reagents & Conditions | Intermediate Product | Diastereomeric Excess (d.e.) |
| 1. Auxiliary Attachment | Succinic anhydride, Chiral Amine (e.g., (S)-Valinol) | Chiral imide precursor | N/A |
| 2. Enolate Formation | LDA, THF, -78 °C | Lithium enolate | N/A |
| 3. Asymmetric Alkylation | Methyl iodide (CH₃I) | 3-methyl substituted imide | Typically >95% |
| 4. Auxiliary Removal & Cyclization | 1. LiOH, H₂O₂ 2. CH₃NH₂ | This compound | N/A |
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Both organocatalysis and metal-based catalysis have proven effective for creating chiral succinimide (B58015) frameworks.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A highly effective method for synthesizing chiral succinimides is the asymmetric Michael addition of a nucleophile to a maleimide.
To synthesize this compound, one could employ the conjugate addition of a methyl group equivalent to N-methylmaleimide, catalyzed by a chiral organocatalyst. For instance, a chiral primary or secondary amine catalyst, such as a derivative of proline or a cinchona alkaloid, can react with a simple ketone (like acetone) to form a transient chiral enamine. This enamine then attacks the N-methylmaleimide in a highly face-selective manner. Subsequent retro-enamine formation releases the catalyst and the product. While this adds a carbonyl group alongside the methyl group, further synthetic modifications can lead to the target molecule. A more direct route involves the addition of nitromethane as a methyl synthon, followed by reduction.
| Catalyst Type | Nucleophile | Michael Acceptor | Enantiomeric Excess (e.e.) |
| Chiral Primary Amine-Salicylamide | Cyclohexanone | N-phenylmaleimide | >90% |
| Proline derivative | Acetone | N-methylmaleimide | 80-95% |
| Cinchona-based squaramide | Nitromethane | N-methylmaleimide | >95% |
Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric reactions. For the synthesis of this compound, two prominent metal-catalyzed strategies are applicable: asymmetric hydrogenation and asymmetric conjugate addition.
Asymmetric Hydrogenation : This approach would start with 1-methyl-3-methylenepyrrolidine-2,5-dione. The double bond can be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., Rh-BINAP). The chiral ligand environment of the metal center coordinates with the substrate in such a way that hydrogen is delivered to one face of the double bond, selectively forming the (S)-enantiomer. nih.gov
Asymmetric Conjugate Addition : Chiral copper, palladium, or rhodium complexes can catalyze the addition of a methyl group from an organometallic reagent (like a methyl Grignard or dimethylzinc) to N-methylmaleimide. The chiral ligand dictates the facial selectivity of the addition, leading to a high enantiomeric excess of the (S)-product. rsc.org
| Metal/Ligand System | Reaction Type | Substrate | Typical e.e. |
| Rh/(S)-BINAP | Asymmetric Hydrogenation | 1-methyl-3-methylenepyrrolidine-2,5-dione | >98% |
| Cu/(S)-Phos | Conjugate Addition | N-methylmaleimide | >95% |
| Pd/Chiral N-ligand | Conjugate Addition | N-methylmaleimide | 90-99% |
Biocatalysis leverages enzymes to perform highly selective chemical transformations. Ene-reductases (ERs) are particularly well-suited for the asymmetric reduction of carbon-carbon double bonds. A highly efficient route to a precursor of this compound involves the enzymatic reduction of dimethyl mesaconate. mdpi.com
The process involves:
Screening a library of ene-reductases to identify an enzyme that reduces dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with high enantioselectivity.
Performing the enzymatic reduction on a preparative scale using whole cells or the isolated enzyme, with a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase).
The resulting (S)-dimethyl 2-methylsuccinate can then be isolated and converted to this compound by heating with methylamine, which induces cyclization to the imide.
This biocatalytic step is attractive due to its high selectivity, mild reaction conditions, and environmental compatibility.
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) |
| Ene-reductase (ER) | Dimethyl mesaconate | (S)-Dimethyl 2-methylsuccinate | >99% | >99% |
Asymmetric Catalysis for Stereocontrol
Novel Synthetic Routes and Mechanistic Elucidation
Beyond the canonical methods, novel synthetic strategies are continually being developed. One such strategy is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials.
For this compound, (S)-aspartic acid is an ideal chiral pool starting material, as it already contains the required carbon skeleton and stereochemistry. nih.gov A potential synthetic sequence would involve:
Protection of the amino and alpha-carboxylic acid groups of (S)-aspartic acid.
Selective reduction of the side-chain carboxylic acid to a methyl group. This is a challenging transformation that may require multiple steps.
Deprotection and N-methylation of the amine.
Cyclization to form the 2,5-pyrrolidinedione ring.
Functional Group Interconversions and Derivatization
Modifications at the N-1 Position
No specific studies detailing the modification or removal of the N-methyl group of this compound have been found. General reactions for N-dealkylation of amides and imides exist, but their application to this specific substrate has not been reported.
Transformations at the C-3 Chiral Center
Research on the transformations at the C-3 chiral center, such as epimerization, substitution, or elimination involving the C-3 methyl group of this compound, is not available. Such studies would be crucial for understanding the stereochemical stability and derivatization potential of this chiral center.
Carbonyl Reactivity Studies
While the carbonyl groups of succinimides can undergo reactions such as reduction, addition of organometallic reagents, and Wittig-type reactions, no specific studies have been published for this compound. The diastereoselectivity of such reactions on this chiral substrate remains unexplored in the literature.
Ring-Opening and Ring-Closure Reactions
Studies on Retro-Synthetic Pathways
There are no available retro-synthetic analyses or studies on ring-opening reactions (e.g., hydrolysis, aminolysis) specifically for this compound that would inform its potential synthetic precursors or degradation pathways.
Photochemical and Electrochemical Reactivity Studies of this compound
While specific photochemical and electrochemical studies on this compound are not extensively documented in publicly available literature, the reactivity of its core structure can be inferred from studies on analogous N-alkylsuccinimides, particularly N-methylsuccinimide. The succinimide ring, with its two carbonyl groups, is the primary site for both photochemical and electrochemical transformations.
Photochemical Reactivity
The photochemical behavior of N-alkylsuccinimides is characterized by the reactivity of the carbonyl groups upon excitation with ultraviolet light. Research on N-methylsuccinimide and other N-alkylsuccinimides in hydrogen-donating solvents like methanol and ethanol has shown that these compounds undergo photoreduction. researchgate.net This process typically involves the initial excitation of a carbonyl group to an excited state, followed by hydrogen abstraction from the solvent.
A study on the photolysis of N-R-succinimides (where R = H, Me, Et) in methanol and ethanol identified two main types of photo-reduction products: 5-alkoxy-N-R-2-pyrrolidinone and 5-(1-hydroxyalkyl)-5-alkoxy-N-R-2-pyrrolidinone. researchgate.net The formation of these products is attributed to a two-step hydrogen abstraction process. researchgate.net This suggests that this compound, when irradiated in a hydrogen-donating solvent, would likely undergo a similar reaction, leading to the formation of analogous reduced products.
The general mechanism for such photochemical reactions involves the carbonyl group abstracting a hydrogen atom from a donor molecule, a process that is well-established for triplet aliphatic carbonyls. nih.gov The efficiency of these reactions can be influenced by factors such as the nature of the excited state (n,π* vs. π,π*) and the reduction potential of the ketone. rsc.org
| Reactant | Solvent | Observed Products | Reaction Type |
| N-methylsuccinimide | Methanol | 5-methoxy-N-methyl-2-pyrrolidinone, 5-(1-hydroxyethyl)-5-methoxy-N-methyl-2-pyrrolidinone | Photoreduction |
| N-ethylsuccinimide | Ethanol | 5-ethoxy-N-ethyl-2-pyrrolidinone, 5-(1-hydroxypropyl)-5-ethoxy-N-ethyl-2-pyrrolidinone | Photoreduction |
Electrochemical Reactivity
The electrochemical reactivity of the succinimide ring system has also been investigated, primarily focusing on reduction processes. Early studies on the electrolytic reduction of N-methylsuccinimide and N-ethylsuccinimide indicated that the carbonyl groups are susceptible to electrochemical reduction. oup.com
More detailed insights can be drawn from the electrochemical reduction of related compounds like N-bromosuccinimide. In this case, the electrochemical reduction in acetonitrile at a platinum cathode leads to the formation of a succinimidyl radical. lookchem.com This process involves the initial two-electron reduction to form a succinimide anion, which then reacts with another molecule of N-bromosuccinimide to generate the radical. lookchem.com This highlights the capacity of the succinimide structure to accept electrons and form reactive intermediates.
While the specific reduction potentials for this compound have not been reported, it is expected that the compound would undergo reduction at the carbonyl groups. The exact products of the electrochemical reduction would depend on the specific conditions, such as the electrode material, solvent, and supporting electrolyte. Generally, the reduction of amides and related compounds is a known electrochemical transformation. rsc.org
| Compound | Electrochemical Process | Key Intermediate/Product | Solvent |
| N-methylsuccinimide | Electrolytic Reduction | Reduced pyrrolidone derivatives | Not Specified |
| N-bromosuccinimide | Electrochemical Reduction | Succinimidyl radical, Succinimide anion | Acetonitrile |
Stereochemical Investigations and Chiral Recognition of 3s 1,3 Dimethyl 2,5 Pyrrolidinedione
Chiral Purity Assessment Methodologies
Ensuring the enantiomeric purity of a chiral compound like (3S)-1,3-Dimethyl-2,5-pyrrolidinedione is paramount. The enantiomeric excess (e.e.) is a measure of this purity, and several advanced analytical techniques are employed for its accurate determination.
Chromatography is a cornerstone of chiral analysis, providing robust methods for separating enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for separating enantiomers. researchgate.netijrpr.com This method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently used for resolving a wide range of chiral compounds. ijrpr.com For compounds structurally similar to this compound, CSPs like amylose tris(3,5-dimethyphenylcarbamate) have demonstrated high enantioselectivity. researchgate.netijrpr.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the enantiomers.
The choice of mobile phase is crucial for optimizing separation. ijrpr.com In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are common. The precise ratio of these solvents can be adjusted to fine-tune the retention and resolution of the enantiomers. For instance, increasing the alcohol content generally reduces retention time. Reversed-phase conditions, using aqueous buffers with organic modifiers like acetonitrile and methanol, have also been successfully applied for certain classes of chiral molecules on immobilized polysaccharide CSPs. nih.gov
Table 1: Illustrative Chiral HPLC Conditions for Separation of Succinimide (B58015) Analogs
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethyphenylcarbamate) |
| Column | Chiralcel® IB | Chiralpak® AD |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Methanol/n-hexane (80:20 v/v) researchgate.net |
| Flow Rate | 0.5 mL/min | 0.5 mL/min researchgate.net |
| Detection | UV at 220 nm | UV at 254 nm |
| Temperature | 25 °C | 35 °C |
Note: This data is representative of methods used for structurally similar chiral compounds and serves as a guide for developing a specific method for this compound.
Another HPLC-based approach involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on standard, non-chiral stationary phases like C18. nih.gov
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz This method utilizes capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.czlibretexts.org
Cyclodextrins are chiral, cyclic oligosaccharides that can form temporary inclusion complexes with the enantiomers of an analyte. The stability of these complexes differs between enantiomers, leading to different elution times from the column. Modified cyclodextrins, such as those with permethylated or acylated hydroxyl groups, offer a range of selectivities for various classes of compounds. gcms.cz
For the analysis of a compound like this compound, a stationary phase such as a derivatized β-cyclodextrin would be a suitable starting point. gcms.cznih.gov The optimization of GC parameters, including the column temperature program, carrier gas flow rate, and injection technique, is critical to achieving baseline separation of the enantiomers. nih.gov
Table 2: Representative Chiral GC Conditions for Enantioseparation
| Parameter | Condition |
| Chiral Stationary Phase | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin nih.gov |
| Column | Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film) nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 70°C, Ramp: 2°C/min to 150°C nih.gov |
| Detector | Flame Ionization Detector (FID) |
| Injector Temperature | 250°C |
Note: These conditions are based on established methods for other chiral molecules and would require optimization for this compound.
While chromatography physically separates enantiomers, spectroscopic techniques can determine enantiomeric excess in a mixture without separation. nih.gov These chiroptical methods rely on the differential interaction of enantiomers with polarized light or other chiral entities.
Circular Dichroism (CD) spectroscopy is a powerful tool that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govbohrium.com Enantiomers produce mirror-image CD spectra, and the magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of an enantiopure standard, the e.e. can be accurately determined.
Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrations. nih.govnih.gov VCD can be highly sensitive to the stereochemical configuration of a molecule and has been used for real-time monitoring of enantiomeric excess during chemical reactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine e.e. through the use of chiral solvating agents or chiral shift reagents. These reagents interact with the enantiomers to form transient diastereomeric complexes, which can result in separate, distinguishable signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
Advanced Chromatographic Techniques for Enantiomeric Separation
Conformational Analysis and Dynamics
The five-membered pyrrolidinedione ring is not planar and can adopt various puckered conformations. The specific conformation influences the molecule's physical properties and biological interactions.
Experimental techniques provide direct insight into the preferred conformations of molecules in solution or the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms within the molecule. mdpi.commdpi.com By measuring NOE enhancements between specific protons, it is possible to deduce the relative orientation of substituents on the pyrrolidine (B122466) ring, thereby establishing the predominant ring conformation. For this compound, NOE studies would focus on the interactions between the methyl groups and the protons on the ring to elucidate the ring's pucker and the orientation of the substituents.
X-ray crystallography provides the most definitive conformational information by determining the precise three-dimensional structure of a molecule in its crystalline state. While this represents a solid-state conformation, it is often a low-energy structure that is relevant to the conformational landscape in solution. An X-ray crystal structure of this compound would reveal exact bond lengths, bond angles, and torsional angles, defining the puckering of the five-membered ring and the stereochemical arrangement of the methyl groups.
Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental studies by allowing for the calculation of the relative energies of different possible conformers. researchgate.netresearchgate.net These theoretical models help to interpret experimental data and provide a more complete picture of the molecule's conformational dynamics. researchgate.net
Theoretical Modeling of Preferred Conformations
No dedicated computational studies detailing the conformational analysis of this compound were identified. Consequently, data regarding the relative energies of different conformers, dihedral angles, and the theoretical basis for its conformational preferences are not available. While general principles of stereochemistry suggest that the methyl group at the chiral center influences the puckering of the pyrrolidinedione ring, specific quantitative data from theoretical modeling is absent from the current body of scientific literature.
Chiral Recognition in Host-Guest Systems
Similarly, there is a lack of specific research on the chiral recognition of this compound within host-guest systems. While the broader field of chiral recognition is well-established, with numerous studies on various chiral molecules and macrocyclic hosts, specific investigations involving this particular compound have not been reported. Therefore, data on its binding affinities, enantioselective interactions with specific host molecules, and the thermodynamic parameters of such complexations are unavailable. Without this foundational research, a detailed discussion of its chiral recognition capabilities is not possible.
Due to the absence of specific research data for this compound, the generation of an article with the requested detailed sections and data tables is not feasible at this time.
Advanced Spectroscopic and Analytical Methodologies for Research on 3s 1,3 Dimethyl 2,5 Pyrrolidinedione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3S)-1,3-Dimethyl-2,5-pyrrolidinedione in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of all atoms within the molecule can be mapped.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl protons, the C3-methyl protons, the methine proton at the C3 position, and the two diastereotopic methylene protons at the C4 position. Similarly, the ¹³C NMR spectrum will display signals for the two carbonyl carbons (C2 and C5), the quaternary C3 carbon, the methylene C4 carbon, and the two distinct methyl carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ~2.9 | ~25 | Singlet |
| C3-CH₃ | ~1.3 | ~18 | Doublet |
| C3-H | ~2.8 | ~35 | Quartet |
| C4-H₂ | ~2.6 and ~3.1 | ~34 | Doublet of Doublets (each) |
| C2=O | - | ~178 | - |
| C5=O | - | ~177 | - |
Two-dimensional NMR techniques are crucial for assembling the molecular framework by establishing through-bond correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methine proton at C3 and the C3-methyl protons. Additionally, cross-peaks would appear between the C3-H and the two diastereotopic protons at C4, as well as between the two C4 protons themselves, confirming their geminal and vicinal relationships. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. hmdb.caresearchgate.net This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~2.8 ppm would show a correlation to the carbon signal at ~35 ppm, assigning them as C3-H and C3, respectively.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:
From the N-methyl protons (~2.9 ppm) to the two carbonyl carbons, C2 and C5 (~178/177 ppm).
From the C3-methyl protons (~1.3 ppm) to the C3 carbon (~35 ppm), the C2 carbonyl carbon (~178 ppm), and the C4 methylene carbon (~34 ppm).
From the C4 methylene protons (~2.6/3.1 ppm) to the C3 carbon (~35 ppm) and the C5 carbonyl carbon (~177 ppm).
Pulsed-field gradients (PFGs) are short magnetic field pulses applied during an NMR experiment to encode spatial information into the nuclear spins. gwdg.deucsb.edu This technology is instrumental in modern NMR for suppressing unwanted signals and artifacts, thereby improving spectral quality without cumbersome phase cycling. nih.gov
A primary application of PFG-NMR is in Diffusion-Ordered Spectroscopy (DOSY). emerypharma.comucsb.edu The DOSY experiment separates the NMR signals of different molecules in a mixture based on their translational diffusion rates, which correlate with molecular size and shape. rsc.orgresearchgate.net For a pure sample of this compound, all proton signals would align at the same diffusion coefficient value, confirming the presence of a single species. If the compound were in a mixture, its signals could be readily distinguished from those of larger or smaller molecules, making DOSY a powerful tool for analyzing complex samples without prior separation. rsc.org
Mass Spectrometry Techniques for Mechanistic Studies and Derivatization Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the m/z of ions with very high accuracy. This allows for the determination of the elemental formula of a compound from its exact mass. For this compound, with a molecular formula of C₆H₉NO₂, the calculated monoisotopic mass is 127.06333 Da. nih.gov HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions, which is a critical step in structure confirmation. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. researchgate.net This technique provides detailed structural information by revealing the molecule's fragmentation pathways.
For this compound, the protonated molecule [M+H]⁺ (m/z 128) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation through several key pathways. Based on the fragmentation of related succinimide (B58015) structures, a plausible pathway involves the initial loss of carbon monoxide (CO), followed by further cleavages of the ring and loss of methyl groups.
Plausible Fragmentation Pathway for [C₆H₉NO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 128.0657 | 100.0708 | CO (28 Da) | Ring-opened or contracted ion |
| 128.0657 | 85.0500 | C₂H₃O (43 Da) | Loss of acetyl radical from ring |
| 100.0708 | 72.0810 | CO (28 Da) | Further fragmentation after initial CO loss |
| 85.0500 | 57.0578 | CO (28 Da) | Fragment ion from m/z 85 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule.
For this compound, the key vibrational modes are associated with the carbonyl groups, the C-N bond, and the various C-H bonds.
Carbonyl (C=O) Stretching: The pyrrolidinedione ring contains two carbonyl groups. These will give rise to two C=O stretching bands due to symmetric and asymmetric coupling. The asymmetric stretch, typically appearing around 1770 cm⁻¹, is expected to be very strong in the IR spectrum. The symmetric stretch, appearing at a lower frequency around 1700 cm⁻¹, is often weaker in the IR but strong in the Raman spectrum.
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bonds within the ring will produce bands in the 1100-1300 cm⁻¹ region.
Other Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-H bending, C-C stretching, and ring deformation modes, which are characteristic of the molecule as a whole.
Predicted Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Strong |
| C=O Asymmetric Stretch | ~1770 | Very Strong | Weak |
| C=O Symmetric Stretch | ~1700 | Strong | Strong |
| CH₂ Scissoring | ~1465 | Medium | Medium |
| CH₃ Bending | ~1375 | Medium | Medium |
| C-N Stretch | 1100-1300 | Medium | Weak |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the absolute configuration of chiral molecules and for providing precise details of their three-dimensional structure in the solid state. This powerful method relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the spatial coordinates of each atom can be determined with high precision.
For a chiral molecule such as this compound, X-ray crystallography can unequivocally establish the 'S' configuration at the chiral center (C3). This is achieved through the analysis of anomalous scattering effects, which are small differences in the scattering of X-rays by electrons that are close to the absorption edge of an atom. By carefully measuring the intensities of Bijvoet pairs (reflections that are related by inversion), the absolute structure can be determined. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for a known chiral sample confirms the assignment.
In addition to confirming the absolute stereochemistry, a single-crystal X-ray diffraction study provides a wealth of information about the solid-state conformation and packing of this compound molecules. This includes:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, offering insight into the molecular geometry.
Torsional Angles: Determination of the conformation of the five-membered pyrrolidinedione ring and the orientation of the methyl substituents.
Intermolecular Interactions: Identification and characterization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, which govern the crystal packing and influence the physical properties of the compound.
Crystal System and Space Group: Determination of the crystal's symmetry properties.
Despite a thorough search of crystallographic databases, specific experimental X-ray crystallographic data for this compound was not found to be publicly available at the time of this writing. Therefore, a data table of its crystallographic parameters cannot be provided. However, for illustrative purposes, the table below indicates the type of information that would be obtained from such a study.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₆H₉NO₂ | The elemental composition of the molecule. |
| Formula Weight | 127.14 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | A hypothetical crystal system assignment. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| a (Å) | [Value] | Unit cell dimension along the a-axis. |
| b (Å) | [Value] | Unit cell dimension along the b-axis. |
| c (Å) | [Value] | Unit cell dimension along the c-axis. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | [Value] | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | [Value] | The calculated density of the crystal. |
| Flack Parameter | [Value] | A parameter to confirm the absolute configuration. |
The study of closely related structures, such as 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, reveals that the five-membered ring in these succinimide derivatives often adopts an envelope conformation. In the solid state, the crystal packing is typically stabilized by a network of weak intermolecular interactions. A crystallographic analysis of this compound would be invaluable for confirming its absolute configuration, understanding its conformational preferences, and elucidating the intermolecular forces that dictate its solid-state architecture.
Theoretical and Computational Chemistry Studies on 3s 1,3 Dimethyl 2,5 Pyrrolidinedione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and predicting the spectroscopic behavior of (3S)-1,3-Dimethyl-2,5-pyrrolidinedione.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations can be employed to determine a variety of electronic properties. These calculations typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to solve the Kohn-Sham equations for the system.
Key electronic properties that can be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen atoms are expected to be regions of negative potential, while the areas around the hydrogen atoms of the methyl groups would exhibit positive potential.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
Illustrative DFT-Calculated Electronic Properties for a Pyrrolidinedione Derivative
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular forces. |
Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would involve optimizing the molecular geometry and then performing the GIAO calculation. The calculated chemical shifts are usually referenced against a standard compound, such as tetramethylsilane (TMS), to facilitate comparison with experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing a vibrational frequency analysis on the optimized geometry of the molecule. This analysis yields the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. For this compound, the most prominent peaks in the IR spectrum would correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of the electronic transitions, one can simulate the UV-Vis spectrum. For a saturated heterocyclic compound like this compound, the primary electronic transitions are expected to be n → π* transitions associated with the carbonyl groups, which would likely appear in the ultraviolet region.
Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value (Illustrative) | Assignment |
| ¹H NMR | Chemical Shift (δ) | 2.8 ppm | N-CH₃ |
| ¹H NMR | Chemical Shift (δ) | 1.2 ppm | C-CH₃ |
| ¹³C NMR | Chemical Shift (δ) | 178 ppm | C=O |
| IR | Vibrational Frequency (ν) | 1770 cm⁻¹, 1705 cm⁻¹ | Asymmetric and symmetric C=O stretching |
| UV-Vis | Maximum Absorption (λ_max) | 220 nm | n → π* transition of the carbonyl groups |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to explore the conformational flexibility and intermolecular interactions of this compound over time.
The five-membered pyrrolidinedione ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. The presence of two methyl groups introduces additional conformational possibilities. Conformational search algorithms, such as systematic searches, random searches (e.g., Monte Carlo), or molecular dynamics-based methods, can be used to explore the potential energy surface of this compound and identify the low-energy conformers. The relative energies of these conformers can be calculated using quantum mechanical methods to determine the most stable structures. For five-membered rings, the energy barriers between different conformations are often low, leading to a dynamic equilibrium of conformers at room temperature.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent or in its crystalline form. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. MD simulations require a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
By simulating the molecule in a solvent, one can investigate solute-solvent interactions, such as hydrogen bonding (if applicable with the solvent) and van der Waals forces. The simulations can also provide insights into the local structure of the solvent around the solute and the dynamics of these interactions. For instance, MD simulations could be used to study how water molecules arrange themselves around the polar carbonyl groups of this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For pyrrolidinedione derivatives, computational studies have been used to elucidate the mechanisms of their synthesis and reactions. For example, the synthesis of pyrrolidinediones can involve Michael additions followed by cyclization. rsc.orgnih.govresearchgate.net DFT calculations can be used to map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products.
Transition State Characterization
A critical aspect of understanding the chemical behavior of this compound would be the characterization of its transition states in relevant chemical transformations. This would involve the computational modeling of reaction pathways, such as nucleophilic attack at the carbonyl carbons or reactions involving the chiral center at the 3-position.
Detailed analysis of the transition state geometries, vibrational frequencies, and activation energies would provide invaluable insights into the kinetics and mechanisms of reactions involving this compound. However, a dedicated search of scientific databases has not yielded any studies presenting this level of analysis for this compound.
Energy Landscape Mapping
Mapping the energy landscape of this compound would be essential for understanding its conformational dynamics and thermodynamic stability. This would involve exploring the potential energy surface to identify stable conformers, rotational barriers of the methyl groups, and the potential for ring puckering.
Such a map would be crucial for predicting the most likely conformations of the molecule and how its three-dimensional structure influences its interactions with other molecules. The absence of such a study in the current body of scientific literature means that the conformational behavior of this compound remains largely unexplored from a computational standpoint.
Mechanistic Biological Studies in Non Human Systems Involving 3s 1,3 Dimethyl 2,5 Pyrrolidinedione
Molecular Target Identification and Characterization (In Vitro)
Direct in vitro studies to identify and characterize the molecular targets of (3S)-1,3-Dimethyl-2,5-pyrrolidinedione are not available in the current body of scientific literature. Research on structurally related pyrrolidinedione and succinimide (B58015) analogs provides some insight into potential, though unconfirmed, activities.
Enzyme Binding and Inhibition Kinetics (Non-Human Enzymes)
No studies reporting the binding or inhibition of non-human enzymes by this compound have been found. However, the broader class of pyrrolidinedione derivatives has been investigated for enzyme inhibitory activity. For instance, various N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential multi-target anti-inflammatory agents, showing inhibition of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). In one study, certain derivatives exhibited inhibitory concentrations (IC₅₀) in the low micromolar to submicromolar range, with some showing selectivity for COX-2. It is important to note that these compounds have different substitution patterns from this compound, and their activity cannot be directly extrapolated.
Receptor Interaction Studies (Non-Human Receptors)
There is no available data on the interaction of this compound with any non-human receptors. The pyrrolidine (B122466) scaffold is a common motif in compounds designed to interact with a variety of receptors, but specific binding affinities and functional assays for this particular dimethylated derivative are absent from the literature.
Cellular Pathway Modulation in Model Organisms (Non-Human Cell Lines)
Information regarding the modulation of cellular pathways in non-human cell lines by this compound is not available.
Gene Expression Profiling in Response to Exposure
No studies have been published that profile changes in gene expression in any non-human cell line following exposure to this compound.
Protein-Protein Interaction Studies
There is no evidence from the scientific literature of studies investigating the effect of this compound on protein-protein interactions in non-human systems.
Structure-Activity Relationship (SAR) Studies of Pyrrolidinedione Analogues (Computational and In Vitro)
While direct Structure-Activity Relationship (SAR) studies for this compound are not available, SAR studies of other pyrrolidinedione and succinimide derivatives have been conducted for various biological activities. For example, the anticonvulsant properties of succinimides are a well-studied area. These studies have explored how different substituents on the pyrrolidine-2,5-dione core affect activity. Generally, substitution at the 3-position of the succinimide ring is a key determinant of anticonvulsant activity. The presence of alkyl and aryl groups has been systematically varied to optimize efficacy.
Rational Design of Derivatives Based on Molecular Modeling
There is currently no published research on the rational design of derivatives of this compound based on molecular modeling. Computational studies aimed at modifying its structure to enhance potential biological activity have not been described in the available scientific literature.
In Vitro Screening against Molecular Targets
No studies detailing the in vitro screening of this compound against specific molecular targets have been found. Consequently, there is no data to report on its potential inhibitory or modulatory effects on enzymes, receptors, or other biological molecules in a non-human context.
Microbiological Studies of Activity Against Non-Human Pathogens
Information regarding the microbiological assessment of this compound against non-human pathogens is not available in the current body of scientific research. Therefore, its potential efficacy as an antimicrobial agent has not been established.
Applications in Advanced Chemical Synthesis and Materials Science Research
(3S)-1,3-Dimethyl-2,5-pyrrolidinedione as a Chiral Building Block
Chiral pyrrolidines are ubiquitous motifs in natural products and bioactive compounds and are privileged structures in stereoselective synthesis. nih.gov They serve as foundational components, often sourced from the "chiral pool"—abundant, naturally occurring enantiopure compounds. nih.gov
Incorporation into Functional Materials
The incorporation of specific chemical moieties into larger material structures is a key strategy for developing advanced functional materials.
Polymerization Studies Utilizing Pyrrolidinedione Monomers
Research into polymers containing pyrrolidone or related structures is active, aiming to create materials with specific thermal or optical properties. For example, studies have been conducted on the synthesis of poly(etherimidazopyrrolone)s, which are thermally stable semiladder polymers. researchgate.net These studies, however, utilize complex dianhydride and tetraamine (B13775644) monomers, not monomers based on the simple this compound structure.
Supramolecular Assemblies and Self-Assembled Structures
Supramolecular chemistry often utilizes molecules capable of forming ordered structures through non-covalent interactions. While there is research on the self-assembly of various chiral molecules, including cyclodextrin (B1172386) derivatives and peptide nucleic acids, no studies were found that specifically investigate the self-assembly behavior or incorporation into supramolecular structures of this compound. mdpi.com
Applications in Sensors and Optoelectronic Materials (Academic Research)
Chiral materials are increasingly being explored for use in electrochemical sensors and optoelectronic devices due to their unique recognition and physical properties. nih.govnih.gov The development of chiral sensors often involves functionalizing surfaces or nanomaterials with chiral selectors to achieve enantioselective recognition. nih.govresearchgate.net Similarly, in optoelectronics, the structure of organic molecules is tuned to achieve desired light-emitting or semiconducting properties. researchgate.netdntb.gov.ua There is no available research indicating that this compound has been investigated for these specific applications.
Future Research Directions and Emerging Paradigms for 3s 1,3 Dimethyl 2,5 Pyrrolidinedione
Exploration of Undiscovered Reactivity Modes
The reactivity of the succinimide (B58015) ring is well-documented, yet the specific stereochemical influence of the (3S)-methyl group in (3S)-1,3-Dimethyl-2,5-pyrrolidinedione remains a fertile ground for investigation. Future studies could focus on leveraging this chiral center to direct stereoselective transformations at other positions of the pyrrolidinedione ring.
Key areas for exploration include:
Diastereoselective Functionalization: The C3-stereocenter could induce facial selectivity in reactions at the C4-methylene position. Research into diastereoselective enolate formation followed by alkylation, aldol, or Michael reactions could lead to the synthesis of complex, stereochemically rich molecules.
Asymmetric Catalysis: this compound could serve as a chiral building block or a precursor to novel chiral ligands for asymmetric catalysis. Its rigid five-membered ring structure is a desirable feature in ligand design.
Ring-Opening Reactions: Controlled, stereoselective opening of the succinimide ring could provide access to a variety of chiral acyclic amides and carboxylic acids, which are valuable synthetic intermediates. mdpi.com Investigating novel reagents and conditions for this transformation could expand its synthetic utility.
Photochemical and Radical Reactions: The exploration of photochemical reactions, such as [2+2] cycloadditions, or radical-mediated C-H functionalization could unveil novel reaction pathways and lead to the construction of unique molecular architectures based on the pyrrolidinedione scaffold.
| Reactivity Mode | Description | Potential Outcome |
|---|---|---|
| Diastereoselective Alkylation | Generation of an enolate at the C4 position and subsequent reaction with an electrophile, with the C3-methyl group directing the stereochemical outcome. | Access to 3,4-disubstituted succinimides with high diastereoselectivity. nih.gov |
| Asymmetric Michael Addition | Use of the pyrrolidinedione as a Michael donor in conjugate additions, where the stereocenter influences the formation of new chiral centers. | Synthesis of highly functionalized chiral pyrrolidines. mdpi.com |
| Stereoselective Ring-Opening | Nucleophilic attack at a carbonyl group leading to the cleavage of a C-N bond, preserving the original stereocenter. mdpi.com | Formation of chiral N-methyl-2-methylsuccinamic acid derivatives. |
| Photochemical Cycloaddition | Irradiation in the presence of an alkene to induce a [2+2] cycloaddition at the C=C bond of a derivatized pyrrolidinedione. | Construction of novel bicyclic and polycyclic systems. |
Integration with Artificial Intelligence and Machine Learning in Synthesis and Design
Future research directions include:
Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These platforms can analyze vast reaction databases to identify pathways that are more cost-effective, higher-yielding, or more sustainable than traditional methods.
Prediction of Properties and Bioactivity: Machine learning models can be trained to predict the physicochemical properties, biological activities, and potential toxicities of derivatives of this compound. This would enable the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of molecules with the most promising characteristics.
Enantioselectivity Prediction: A significant challenge in asymmetric synthesis is the prediction of enantioselectivity. researchgate.netrsc.org ML models can be developed to predict the enantiomeric excess of reactions that produce or use chiral pyrrolidinediones, aiding in the selection of optimal catalysts and reaction conditions. rsc.orgacs.orgchinesechemsoc.org
Automated Synthesis: The integration of AI with robotic platforms can lead to the automated synthesis and optimization of reactions involving this compound. pharmafeatures.comnih.gov This would allow for high-throughput experimentation and the rapid discovery of new reaction conditions.
| Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Utilizing deep learning models to identify novel synthetic pathways for this compound. nih.gov | Discovery of more efficient and sustainable synthetic routes. |
| Property Prediction | Employing machine learning algorithms to predict properties such as solubility, melting point, and biological activity. | Accelerated discovery of new materials and drug candidates. mdpi.com |
| Enantioselectivity Prediction | Developing models to predict the stereochemical outcome of asymmetric reactions involving chiral pyrrolidinediones. researchgate.netrsc.orgacs.orgchinesechemsoc.org | More efficient development of stereoselective synthetic methods. |
| Automated Synthesis | Integrating AI with robotic systems to automate the synthesis and optimization of reactions. pharmafeatures.comnih.gov | High-throughput screening and rapid discovery of new compounds and reactions. |
Development of Advanced Analytical Platforms for In Situ Monitoring
The detailed understanding of reaction mechanisms and kinetics is crucial for the optimization of chemical processes. The development of advanced analytical platforms for in situ monitoring can provide real-time insights into reactions involving this compound.
Future research should focus on:
Spectroscopic Techniques: The application of in situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation. spectroscopyonline.com This data is invaluable for reaction optimization and kinetic modeling.
Chiroptical Spectroscopy: Given the chiral nature of the target molecule, the use of chiroptical techniques is particularly relevant. saschirality.orgacs.org In situ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) could provide real-time information on the stereochemical integrity of the molecule throughout a reaction. nih.gov This would be especially useful for monitoring stereoselective reactions and detecting any potential racemization.
Mass Spectrometry: Real-time monitoring of reactions using mass spectrometry can help in the identification of transient intermediates. nih.gov This can provide crucial mechanistic information that is often difficult to obtain through other methods.
Single-Molecule Monitoring: Emerging techniques that allow for the monitoring of reactions at the single-molecule level could provide unprecedented detail about the stereochemical changes occurring during a reaction. pku.edu.cnresearchgate.net
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. spectroscopyonline.com | Kinetic analysis and reaction optimization. |
| In situ NMR | Structural information on all species in the reaction mixture in real-time. | Mechanistic elucidation and identification of intermediates. |
| In situ Chiroptical Spectroscopy (VCD/ECD) | Real-time monitoring of stereochemical changes and enantiomeric purity. saschirality.orgnih.gov | Crucial for developing and monitoring stereoselective syntheses. |
| Real-time Mass Spectrometry | Detection and identification of short-lived reaction intermediates. nih.gov | Deepening the mechanistic understanding of reactions. |
Sustainable and Circular Economy Approaches in Pyrrolidinedione Chemistry
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. nih.govresearchgate.net Future research on this compound should prioritize the development of sustainable and circular methodologies.
Key areas for advancement include:
Green Synthesis: The development of synthetic routes that utilize renewable starting materials, employ greener solvents (such as water or bio-derived solvents), and are catalyzed by environmentally benign catalysts (e.g., biocatalysts or earth-abundant metals) is a high priority. chemijournal.comrsc.orgresearchgate.net Biocatalytic methods, for instance, could offer highly stereoselective routes to chiral pyrrolidinediones under mild conditions. nih.govresearchgate.netcaltech.eduacs.org
Atom Economy and Energy Efficiency: Designing synthetic pathways with high atom economy, which minimize the generation of waste, is a core principle of green chemistry. Additionally, the use of energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can reduce the environmental footprint of chemical production. nih.gov
Bio-based Feedstocks: Investigating the synthesis of the pyrrolidinedione scaffold from biomass-derived starting materials would align with the goals of a circular economy. swisscore.org This would reduce the reliance on petrochemical feedstocks.
Design for Degradability and Recyclability: If this compound is to be used as a monomer or building block for polymers and materials, designing these materials for recyclability or biodegradability is essential for a circular economy. buildaction.orgellenmacarthurfoundation.org This involves considering the end-of-life of the product from the initial design phase.
| Strategy | Description | Example Application |
|---|---|---|
| Biocatalysis | Using enzymes to catalyze the synthesis of chiral pyrrolidinediones. nih.govresearchgate.netcaltech.eduacs.org | Enzymatic resolution or asymmetric synthesis of this compound. |
| Renewable Feedstocks | Synthesizing the pyrrolidinedione core from biomass-derived chemicals. swisscore.org | Conversion of bio-based succinic acid derivatives. |
| Green Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. chemijournal.com | Performing reactions in aqueous media. |
| Circular Design | Designing polymers based on this compound that can be easily recycled or are biodegradable. buildaction.orgintelligenthq.com | Development of recyclable pyrrolidinedione-based plastics. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-1,3-Dimethyl-2,5-pyrrolidinedione?
- Methodological Answer : The compound can be synthesized via cyclization of dimethyl aspartate derivatives using acid catalysts (e.g., HCOOH at 120°C). Subsequent alkylation at the 1- and 3-positions requires controlled conditions to retain stereochemical integrity. Purification typically involves recrystallization from ethanol/water mixtures. Similar multi-step protocols are described for pyrrolidine derivatives in , which employ reagents like sodium titanium trichloride for reductive steps .
Q. How should researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak® IC column) to confirm enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, particularly for distinguishing methyl groups at positions 1 and 3. X-ray crystallography, as applied in for related pyrrolidinediones, provides definitive stereochemical confirmation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Refer to the Safety Data Sheet (SDS) in , which mandates PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation or skin contact. Storage should be in a cool, dry environment, segregated from oxidizing agents .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodological Answer : Enantiomeric resolution can be achieved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) phases. highlights analogous compounds resolved with such methods. Alternatively, enzymatic kinetic resolution (e.g., lipase-mediated acylation) may selectively modify undesired enantiomers .
Q. What role does the 3S stereochemistry play in biological or catalytic activity?
- Methodological Answer : The 3S configuration is critical for binding to enzymatic targets, as shown in , where (3S)-methyl-2,5-pyrrolidinedione derivatives interact with bacterial carboxyltransferases. Computational docking studies (AutoDock Vina) and mutational analysis are recommended to map binding interactions .
Q. How can reaction intermediates be monitored in multi-step syntheses involving this compound?
- Methodological Answer : Use in-situ NMR or LC-MS to track intermediates. For example, describes using Fe₂O₃@SiO₂/In₂O₃ catalysts to accelerate allylidene formation, with reaction progress monitored via LC-MS at defined intervals (e.g., 0, 2, 6 hours) .
Q. What analytical techniques are suitable for studying degradation products under varying pH conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS can identify degradation fragments. notes that pyrrolidinediones undergo ring-opening hydrolysis under alkaline conditions, producing succinimide derivatives. Accelerated stability studies (40°C/75% RH) with periodic sampling are advised .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
